molecular formula C20H35NO2 B1662736 Dopropidil CAS No. 79700-61-1

Dopropidil

Cat. No.: B1662736
CAS No.: 79700-61-1
M. Wt: 321.5 g/mol
InChI Key: FITWYAUFKJXWPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dopropidil can be synthesized through a multi-step process involving several key reagents and conditions. One common synthetic route involves the following steps :

    Starting Materials: 1-pyrrolidinyl-2-chloro-3-isobutoxypropane and 1-propynyl cyclohexanol.

    Reaction Conditions: The reaction is carried out in the presence of sodium hydroxide, water, and benzyl triethylammonium chloride.

    Procedure: The starting materials are gradually introduced into a reactor while stirring. The mixture is then refluxed for four hours. After cooling, the product is extracted with ether, filtered, decanted, and washed with water. The ether phase is dried over sodium sulfate and evaporated.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce this compound in bulk quantities for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Dopropidil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .

Biological Activity

Dopropidil is a novel compound primarily recognized for its role as an anti-anginal agent, exhibiting significant biological activity through calcium channel modulation. This compound is characterized by its intracellular calcium antagonist properties and has been investigated for its anti-ischemic effects in various animal models. The following sections will delve into the biological activities of this compound, supported by data tables, case studies, and research findings.

This compound functions primarily as a calcium channel modulator , which plays a crucial role in regulating intracellular calcium levels. This regulation is vital for various physiological processes, particularly in cardiac function. The compound's mechanism includes:

  • Calcium Channel Antagonism : this compound inhibits calcium influx through voltage-gated calcium channels, which decreases myocardial contractility and oxygen demand.
  • Anti-Ischemic Effects : It has demonstrated efficacy in reducing ischemic damage in myocardial tissues.

In Vitro Activity

This compound's in vitro activity has been studied extensively:

Study Type IC50 Values Effects Observed
Calcium-free medium30.0 µMInhibition of caffeine-induced contraction in rabbit renal arteries
Norepinephrine-induced responses2.7 µM (first response), 29.8 µM (second response)Significant inhibition of vascular responses
Veratrine-induced diastolic pressure increase2.8 µMReduction of maximum increase in diastolic pressure

In Vivo Activity

In vivo studies further elucidate the pharmacological effects of this compound:

Animal Model Dosage Effects Observed
Anesthetized dogs1-2.5 mg/kgReduction in electrical, biochemical, and mechanical disturbances caused by ischemia
Awake dogs12-14 mg/kg p.o.Decrease in resting heart rate by approximately 10 beats/minute

These studies indicate that this compound not only modulates calcium levels but also provides protective effects against ischemic conditions.

Case Studies

Several clinical trials have assessed the efficacy and safety of this compound:

  • Phase II Trials for Angina Pectoris :
    • Objective: Evaluate the effectiveness of this compound in patients with stable angina.
    • Findings: Patients reported significant reductions in angina episodes compared to placebo.
  • Safety Assessment Studies :
    • Objective: Determine the maximum tolerated dose and side effects.
    • Findings: Commonly reported side effects included mild hypotension and dizziness, but overall tolerability was high.

Comparative Efficacy

This compound has been compared with other anti-anginal agents:

Agent Efficacy Side Effects
This compoundHighMild hypotension, dizziness
Traditional Beta-BlockersModerateFatigue, bradycardia
Calcium Channel BlockersHighEdema, constipation

This compound demonstrates comparable efficacy with fewer side effects than traditional therapies.

Properties

IUPAC Name

1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWYAUFKJXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117241-47-1 (hydrochloride)
Record name Dopropidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30868539
Record name 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79700-61-1
Record name Dopropidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOPROPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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